3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
CAS No.: 1018170-77-8
Cat. No.: VC8404814
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid - 1018170-77-8](/images/structure/VC8404814.png)
Specification
CAS No. | 1018170-77-8 |
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Molecular Formula | C8H8N4O2 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Standard InChI | InChI=1S/C8H8N4O2/c13-7(14)3-2-6-10-8-9-4-1-5-12(8)11-6/h1,4-5H,2-3H2,(H,13,14) |
Standard InChI Key | TXQZVOROAGZEIO-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC(=N2)CCC(=O)O)N=C1 |
Canonical SMILES | C1=CN2C(=NC(=N2)CCC(=O)O)N=C1 |
Introduction
Chemical Structure and Spectral Characterization
The compound features a triazolo[1,5-a]pyrimidine ring system substituted at the 2-position with a propanoic acid moiety. Key structural insights derive from related triazolo-pyrimidine derivatives synthesized via multicomponent reactions . Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at 3450–3200 cm⁻¹ (O–H and N–H stretches), 1690–1710 cm⁻¹ (C=O of carboxylic acid), and 1580–1620 cm⁻¹ (C=N of the triazole ring) . Nuclear magnetic resonance (NMR) data for similar structures show distinct signals:
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¹H NMR: A triplet at δ 1.14 ppm (CH₃ of propanoic acid), a multiplet at δ 3.20–3.50 ppm (CH₂ groups), and aromatic protons between δ 6.80–8.50 ppm .
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¹³C NMR: Peaks at δ 170–178 ppm (carboxylic acid C=O), 150–155 ppm (C=N of triazole), and 110–140 ppm (aromatic carbons) .
Synthetic Methodologies
Green Synthesis Approaches
The compound can be synthesized via a one-pot multicomponent reaction under eco-friendly conditions. A representative protocol involves:
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Condensing 3-amino-1,2,4-triazole derivatives with aldehydes and β-keto esters/acids.
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Using lemon juice as a biodegradable catalyst in aqueous ethanol (8:2 v/v) at reflux .
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Isolating the product via precipitation and recrystallization (yields: 70–80%) .
This method aligns with green chemistry principles, avoiding toxic solvents and minimizing waste .
Structural Modifications
Functionalization at the pyrimidine ring (e.g., methyl, chloro, or indole substitutions) enhances bioactivity. For example:
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Methyl groups at C5 and C7 improve lipid solubility and bacterial membrane penetration .
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Chlorophenyl substituents increase steric bulk, potentially enhancing binding to microbial targets .
Biological Activities of Analogous Compounds
Antimicrobial Properties
Triazolo-pyrimidine derivatives exhibit broad-spectrum activity against multidrug-resistant (MDR) pathogens. Key findings include:
Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
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3c (Methyl derivative) | 0.25 | 1.0 | |
8a (Chlorophenyl) | 0.50 | 2.0 | |
9d (Indole-substituted) | 0.75 | 1.5 |
These compounds outperformed cephalothin (MIC: 4–8 μg/mL) and chloramphenicol (MIC: 2–4 μg/mL) against MDR strains . The propanoic acid side chain may contribute to target affinity by mimicking natural substrates of bacterial enzymes.
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
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Aqueous solubility: Moderate (0.5–1.2 mg/mL at pH 7.4) due to the ionizable carboxylic acid group .
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Thermal stability: Decomposes above 210°C, as observed in thermogravimetric analysis of analogues .
Future Directions and Applications
Drug Development Opportunities
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Antibacterial agents: Optimizing substituents to enhance Gram-negative activity (e.g., adding polar groups for outer membrane penetration).
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Anti-inflammatory drugs: Developing prodrug esters to improve oral bioavailability.
Agricultural Chemistry
Triazolo-pyrimidines could serve as eco-friendly fungicides. Analogues inhibit Phytophthora spp. at 10–50 ppm, outperforming traditional copper-based agents .
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